molecular formula C7H5ClF3NO B1405970 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine CAS No. 1526527-44-5

2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine

Cat. No. B1405970
M. Wt: 211.57 g/mol
InChI Key: IVFQHDDVMGZAEL-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C7H5ClF3NO . It has a molecular weight of 211.57 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine consists of a pyridine ring with a chlorine atom and a trifluoroethoxy group attached to it .


Physical And Chemical Properties Analysis

2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine has a predicted boiling point of 213.6±40.0 °C and a predicted density of 1.396±0.06 g/cm3 . Its pKa is predicted to be -2.77±0.10 .

Scientific Research Applications

Synthesis and Intermediates

  • 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine serves as a key intermediate in the synthesis of various compounds. Notably, it has been used in the synthesis of highly efficient herbicides, such as trifloxysulfuron (Zuo Hang-dong, 2010). Its synthesis involves several stages, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis.

Pharmaceutical and Agrochemical Applications

  • This compound is also utilized as an intermediate in the production of pharmaceuticals and agrochemicals. It holds particular importance in the field of herbicide development (Li Zheng-xiong, 2004).

Chemical Structure and Properties

  • The chemical structure of 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine has been studied in detail. For example, the dihedral angle between its aromatic rings and the weak aromatic π–π stacking in its crystal structure have been investigated, providing insights into its molecular behavior (Zhiqiang Feng, Xiao-li Yang, Yuan-Feng Ye, Tao Dong, 2010).

Synthesis of Derivatives

Fungicidal Activity

  • Interestingly, bioassay studies have indicated that 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine exhibits good fungicidal activity, highlighting its potential use in agriculture and plant protection (Pin‐liang Wang, Hai‐su Zeng, Si‐shun Kang, Hai-bo Wang, 2007).

Analytical Applications

  • This compound has also been analyzed using gas chromatography, showcasing its importance in analytical chemistry for precise measurement and quality control (Tang Han-xiao, Cstc Standards, 2011).

Safety And Hazards

Safety data for 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Appropriate personal protective equipment should be used when handling this compound .

Future Directions

Trifluoromethylpyridines, including 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine, are expected to find many novel applications in the future due to their unique properties . They are already widely used in the agrochemical and pharmaceutical industries, and ongoing research is likely to discover new uses for these compounds .

properties

IUPAC Name

2-chloro-5-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-6-2-1-5(3-12-6)13-4-7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFQHDDVMGZAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine

CAS RN

1526527-44-5
Record name 2-chloro-5-(2,2,2-trifluoroethoxy)pyridine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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